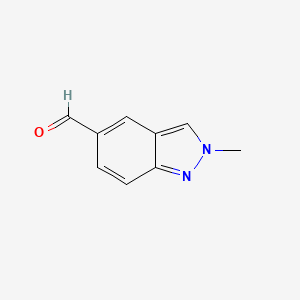
2-Methyl-2H-indazole-5-carbaldehyde
Overview
Description
“2-Methyl-2H-indazole-5-carbaldehyde” is a derivative of 2H-indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 2H-indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .
Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles .
Scientific Research Applications
Synthesis of Indazole Derivatives
Indazoles are a class of heterocyclic compounds that have significant medicinal applications. The compound “2-Methyl-2H-indazole-5-carbaldehyde” can be used in the synthesis of various indazole derivatives. These derivatives are synthesized through reactions like transition metal-catalyzed reactions, reductive cyclization, and formation of C–N and N–N bonds . Such derivatives find applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.
C–H Functionalization
The C–H functionalization of 2H-indazoles is an important method for increasing the complexity and diversity of indazole derivatives. “2-Methyl-2H-indazole-5-carbaldehyde” can undergo late-stage functionalization via C–H activation, which is an efficient approach to access diverse 2H-indazole derivatives present in bioactive natural products and drug molecules .
Antimicrobial Applications
Indazole compounds have been studied for their antimicrobial activities. “2-Methyl-2H-indazole-5-carbaldehyde” could potentially be used to develop new antimicrobial agents with moderate-to-high activity against various bacterial strains such as Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Phosphoinositide 3-Kinase Inhibition
Indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. The structural motif of “2-Methyl-2H-indazole-5-carbaldehyde” could be utilized in the development of such inhibitors, contributing to new treatments for respiratory conditions .
Organic Synthesis Methodology
The compound can be involved in various organic synthesis methodologies, including metal-free synthetic approaches and metal-catalyzed synthesis. These methodologies are crucial for producing indazoles with good yields and minimal byproducts, which are essential for pharmaceutical applications .
Drug Discovery and Development
Due to its structural features, “2-Methyl-2H-indazole-5-carbaldehyde” can be a key intermediate in the discovery and development of new drugs. Its indazole core is a common motif in several marketed drugs, and its manipulation through various synthetic strategies can lead to the discovery of novel therapeutic agents .
Safety and Hazards
Future Directions
Designing new synthetic strategies for indazoles is a prominent topic in contemporary research . The transition-metal-catalyzed C–H activation/annulation sequence has arisen as a favorable tool to construct functionalized indazole derivatives with improved tolerance in medicinal applications, functional flexibility, and structural complexity .
properties
IUPAC Name |
2-methylindazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHFYSGYGXMOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




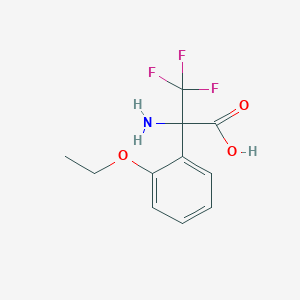
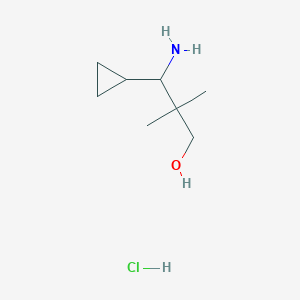

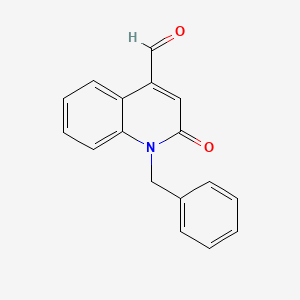
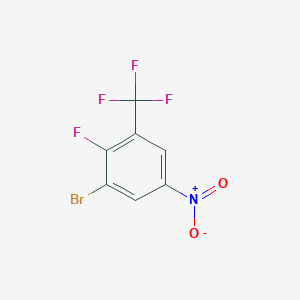

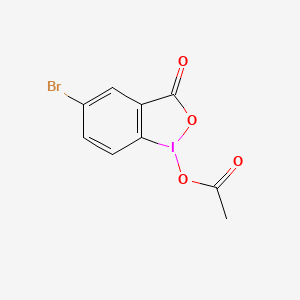

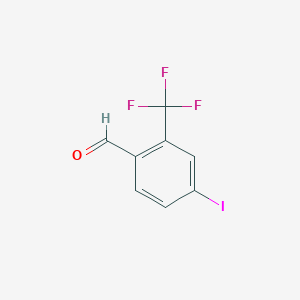



![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)